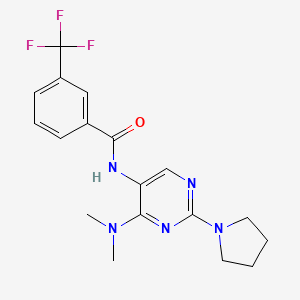

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

描述

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a synthetic small molecule featuring a pyrimidine core substituted with dimethylamino and pyrrolidinyl groups at positions 4 and 2, respectively. The benzamide moiety at position 5 includes a trifluoromethyl group, enhancing lipophilicity and metabolic stability.

属性

IUPAC Name |

N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N5O/c1-25(2)15-14(11-22-17(24-15)26-8-3-4-9-26)23-16(27)12-6-5-7-13(10-12)18(19,20)21/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUQXPFSYFBWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 331.4 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidinyl moiety, along with a trifluoromethyl group on the benzamide structure, contributing to its pharmacological properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino and pyrrolidinyl groups enhances the binding affinity and specificity of the compound towards its targets, while the benzamide moiety contributes to its stability and solubility .

Research indicates that compounds with similar structures often act as inhibitors of protein kinases involved in cell proliferation and survival pathways, making them potential candidates for cancer therapy .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance, compounds featuring pyrimidine scaffolds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways . The compound's ability to target specific kinases may lead to reduced tumor growth and improved patient outcomes.

Anti-inflammatory Properties

In addition to anticancer effects, this compound may exhibit anti-inflammatory properties. Research has suggested that similar pyrimidine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways . This dual action makes it a candidate for treating diseases characterized by inflammation.

Case Studies

Case Study 1: Inhibition of Kinase Activity

A study demonstrated that a related compound effectively inhibited cyclin-dependent kinases (CDK) involved in cancer cell cycle regulation. The half-maximal inhibitory concentration (IC50) values were reported in the sub-nanomolar range, indicating potent activity against these targets .

Case Study 2: Anti-inflammatory Effects

Another study highlighted the anti-inflammatory effects of pyrimidine derivatives in murine models of arthritis. The administration of these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting their potential utility in treating chronic inflammatory diseases .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Inhibition of CDK with IC50 values in sub-nanomolar range; effective against various cancer cell lines. |

| Study 2 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in murine models; potential for chronic inflammation treatment. |

| Study 3 | Mechanistic Insights | Enhanced binding affinity due to dimethylamino and pyrrolidinyl groups; stability contributed by benzamide structure. |

科学研究应用

Antitumor Activity

Research indicates that compounds similar to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide exhibit significant antitumor properties. The pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to this compound, has been shown to possess anticancer activity through various mechanisms, including inhibition of specific kinases involved in tumor growth and survival pathways .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes that play critical roles in cellular signaling and metabolism. For instance, analogs of this compound have demonstrated effectiveness as dual inhibitors of tyrosine kinases, which are often overactive in cancer cells. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds with similar structures. These compounds can mitigate endoplasmic reticulum stress, which is implicated in neurodegenerative diseases. They may also protect motor neurons from degeneration by modulating kinase activity related to neuronal survival .

Case Studies

相似化合物的比较

Structural Analogues and Their Pharmacological Profiles

The table below summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Key Findings from Comparative Studies

- Bafetinib (INNO-406): This analogue demonstrates high potency against Bcr-Abl and Lyn kinases, with IC50 values in the low nanomolar range. Its anti-leukemic activity is well-documented, and recent computational studies highlight its synergistic anti-viral effects when combined with 7-hydroxystaurosporine .

- Imidazole Derivatives : Substitution of the pyrimidine core with imidazole () reduced potency despite attempts to enhance water solubility via amine modifications. This underscores the pyrimidine ring’s critical role in target engagement .

- Quinoline Derivatives: Compounds like Preparation 7AU () introduce bulkier heterocycles (quinoline) but lack reported efficacy data, suggesting trade-offs between structural complexity and bioavailability .

Computational and Experimental Insights

- Molecular Docking : Tools like AutoDock Vina () have been pivotal in predicting binding modes of benzamide derivatives. For example, bafetinib’s interaction with viral proteins was validated using such methods, supporting its repurposing for COVID-19 therapy .

常见问题

Q. What synthetic strategies are recommended for the efficient preparation of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide?

- Methodological Answer : The synthesis of this compound requires a multi-step approach due to its complex substituents. Key steps include:

- Intermediate Preparation : Use coupling reactions (e.g., amide bond formation) between pyrimidine derivatives and benzamide precursors. For example, activating carboxylic acids with reagents like p-trifluoromethylbenzoyl chloride (as seen in similar syntheses) .

- Substituent Introduction : The dimethylamino and pyrrolidinyl groups may be introduced via nucleophilic substitution or metal-catalyzed cross-coupling.

- Optimization : Solvent choice (e.g., acetonitrile for polar aprotic conditions) and catalysts (e.g., triethylamine for deprotonation) significantly impact yield. Reaction temperatures should be controlled (e.g., 0–25°C) to minimize side products .

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | O-benzyl hydroxylamine, K₂CO₃, CH₃CN | Amide coupling | |

| 2 | Trichloroisocyanuric acid (TCICA) | Activation | |

| 3 | Triethylamine, DMF | Solvent/base optimization |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities. Thin-layer chromatography (TLC) using silica gel plates can monitor reaction progress .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) and high-resolution mass spectrometry (HRMS) validate molecular identity. X-ray crystallography may resolve stereochemical ambiguities if crystals are obtainable .

Advanced Research Questions

Q. How can computational docking tools like AutoDock Vina predict the binding interactions of this compound with target proteins?

- Methodological Answer :

- Grid Setup : Define the binding pocket using coordinates from X-ray or cryo-EM structures. Adjust grid dimensions (e.g., 60 × 60 × 60 Å) to encompass all potential interaction sites .

- Docking Parameters : Use the Lamarckian genetic algorithm with 20–50 runs to sample conformational space. Set exhaustiveness to 8–32 for accuracy-speed balance .

- Post-Docking Analysis : Cluster results by root-mean-square deviation (RMSD < 2.0 Å) and prioritize poses with favorable hydrogen bonding (e.g., pyrimidine N-atoms to protein backbone) and hydrophobic contacts (e.g., trifluoromethyl group in hydrophobic pockets).

Q. Example Output Table :

| Pose | Binding Energy (kcal/mol) | H-Bonds | Hydrophobic Contacts |

|---|---|---|---|

| 1 | -9.2 | 3 | 5 |

| 2 | -8.7 | 2 | 6 |

Q. How should researchers resolve discrepancies between computational binding predictions and empirical assay results?

- Methodological Answer :

- Validation Steps :

Protonation States : Ensure the compound’s ionization state (e.g., pyrimidine ring protonation) matches physiological pH using tools like Epik.

Water Molecules : Include crystallographic water molecules in docking simulations, as they mediate key interactions .

Mutagenesis Studies : Test binding affinity against mutant proteins (e.g., alanine scanning) to confirm predicted interaction residues.

- Data Reconciliation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) and compare with docking scores .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?

- Methodological Answer :

- Core Modifications : Systematically alter substituents (e.g., replace pyrrolidinyl with piperidinyl) and measure changes in target affinity or solubility.

- Assay Design :

- In Vitro : Enzymatic inhibition assays (IC₅₀ determination) using purified targets.

- Cellular : Cytotoxicity profiling (e.g., IC₅₀ in cancer cell lines) to assess therapeutic potential.

- Computational Modeling : Perform comparative molecular field analysis (CoMFA) to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Q. Example SAR Table :

| Derivative | R-Group Modification | IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|---|

| 1 | -N(CH₃)₂ | 12.3 | 8.5 |

| 2 | -Pyrrolidinyl | 9.8 | 5.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。